molecular formula C19H22N4O3S B2485769 8-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoline CAS No. 1902981-54-7

8-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoline

Cat. No.: B2485769
CAS No.: 1902981-54-7
M. Wt: 386.47
InChI Key: MCTCWGQGKVBPBP-UHFFFAOYSA-N
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Description

8-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoline is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Hybrid Compounds

Sulfonamide-based hybrids, such as those incorporating the quinoline moiety, are known for their wide range of pharmacological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects. Recent advances in the design and development of two-component sulfonamide hybrids have introduced compounds combining quinoline with other pharmacologically active scaffolds, highlighting their significance in medicinal chemistry and therapeutic applications (Ghomashi et al., 2022).

Caspase-3 Inhibitory Activity

A synthesis approach for novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines has been described, leading to compounds with potent inhibitory activity against caspase-3, a critical enzyme in apoptosis. This suggests potential applications in therapeutic interventions targeting apoptotic pathways in diseases such as cancer (Kravchenko et al., 2005).

Supramolecular Chemistry

The ligand 8-sulfonyl-(1-pyrazolyl)-quinoline has been synthesized and characterized, demonstrating its ability to form discrete compounds with silver salts through π–π stacking interactions. This highlights its potential in the development of supramolecular assemblies, which are of interest for their diverse applications in materials science and nanotechnology (Semeniuc et al., 2010).

Metal Chelates and Biological Screening

New 5-sulfonylheterocyclo-8-quinolinol derivatives have been synthesized, leading to metal chelates with Fe2+, Cu2+, and Hg2+. These compounds have been characterized and biologically screened, suggesting their potential as biologically active compounds with applications in pharmacology and biochemistry (Hafez & Awad, 1992).

Combinatorial Synthesis of Hybrid Heterocycles

The stereoselective synthesis of novel spiro-tethered pyrazolo[3,4-b]quinoline hybrid heterocycles via 1,3-dipolar cycloaddition of azomethine ylides demonstrates the utility of combinatorial chemistry in creating diverse molecular architectures. This method highlights the potential for the development of new compounds with varied biological activities (Sumesh et al., 2016).

Properties

IUPAC Name

8-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-13-19(14(2)22(3)21-13)27(24,25)23-11-9-16(12-23)26-17-8-4-6-15-7-5-10-20-18(15)17/h4-8,10,16H,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTCWGQGKVBPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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